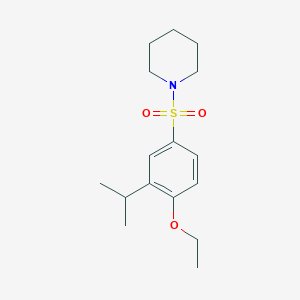
Propane-1,3-diamine;hydrobromide
Overview
Description
Propane-1,3-diamine;hydrobromide, also known as 1,3-diaminopropane hydrobromide, is a chemical compound with the molecular formula C3H10N2·HBr. It is a white crystalline powder that is soluble in water and ethanol. This compound is widely used in various fields, including medical, environmental, and industrial research.
Mechanism of Action
Target of Action
Propane-1,3-diamine;hydrobromide, also known as 1,3-Diaminopropane or Trimethylenediamine, is a simple diamine
Mode of Action
One study shows that propane-1,3-diamine (pda) reacts with phthalimide and its n-substituted derivatives . Both ionized and non-ionized phthalimides are reactive towards PDA . This suggests that this compound may interact with its targets through similar chemical reactions, leading to changes in the targets’ structure or function.
Biochemical Pathways
For instance, it participates in the aminolysis of non-ionized and ionized phthalimides . It’s also involved in the biosynthesis of homospermidine and the degradation of spermine and spermidine . These pathways could potentially be affected by this compound.
Pharmacokinetics
It’s known that the compound is a colorless liquid with a fishy odor, soluble in water and many polar organic solvents . This suggests that it could be well-absorbed and distributed in the body. Its metabolism and excretion would depend on its interactions with various enzymes and transporters in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in water and polar organic solvents suggests that it could be more effective in aqueous or polar environments . Additionally, its stability could be affected by factors such as pH, temperature, and the presence of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propane-1,3-diamine;hydrobromide can be synthesized through the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile . Another method involves the reductive amination of 2,3,4-trimethoxybenzaldehyde with propane-1,3-diamine using catalytic hydrogenation on palladium .
Industrial Production Methods
In industrial settings, this compound is produced by the amination of acrylonitrile followed by hydrogenation. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Propane-1,3-diamine;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Propane-1,3-diamine;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocycles and coordination complexes.
Biology: Acts as a stabilizer for anionic substances such as DNA and phospholipids.
Medicine: Investigated for its cardiotropic activity and potential use in antiarrhythmic and antiischemic therapies.
Industry: Used in the production of epoxy resins, cross-linking agents, and as a precursor for pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1,2-Diaminopropane: Isomeric with propane-1,3-diamine;hydrobromide but has different properties and applications.
1,4-Diaminobutane (Putrescine): Another diamine with a longer carbon chain and different biological roles.
1,5-Diaminopentane (Cadaverine): Similar to putrescine but with an additional carbon atom.
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions and have diverse applications in different fields. Its ability to stabilize anionic substances and modulate ion channels makes it particularly valuable in biological and medicinal research .
Properties
CAS No. |
18773-03-0 |
|---|---|
Molecular Formula |
C3H12Br2N2 |
Molecular Weight |
235.95 g/mol |
IUPAC Name |
propane-1,3-diamine;dihydrobromide |
InChI |
InChI=1S/C3H10N2.2BrH/c4-2-1-3-5;;/h1-5H2;2*1H |
InChI Key |
FSAFLEKOBQFCHY-UHFFFAOYSA-N |
SMILES |
C(CN)CN.Br |
Canonical SMILES |
C(CN)CN.Br.Br |
boiling_point |
275.9 °F at 738 mmHg (NTP, 1992) 139.80 °C. @ 760.00 mm Hg |
density |
0.881 at 68 °F (NTP, 1992) - Less dense than water; will float |
flash_point |
75 °F (NTP, 1992) |
melting_point |
10 °F (NTP, 1992) -12 °C |
| 18773-03-0 | |
physical_description |
1,3-diaminopropane is a water-white mobile liquid with an odor of amine. (NTP, 1992) Liquid Colorless to yellow liquid with an amine odor; [CHEMINFO (MSDS)] Colorless liquid with an odor of amines; [CAMEO] |
Related CAS |
62704-76-1 10517-44-9 (di-hydrochloride) |
solubility |
Soluble (NTP, 1992) |
Synonyms |
1,3-Diaminopropane Dihydrobromide |
vapor_density |
2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air) |
vapor_pressure |
11.5 [mmHg] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


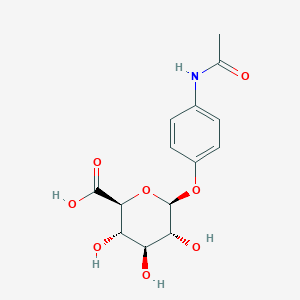
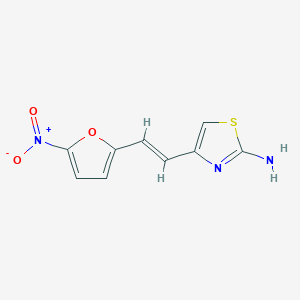
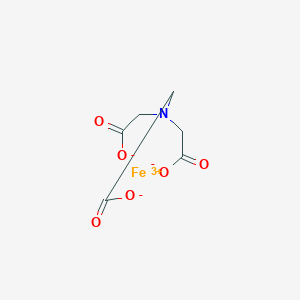
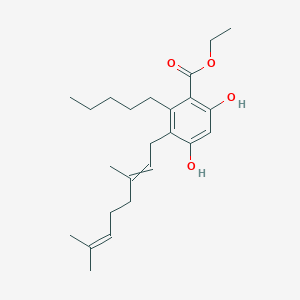
![1-[3-(BUTAN-2-YL)-4-ETHOXYBENZENESULFONYL]PIPERIDINE](/img/structure/B230842.png)
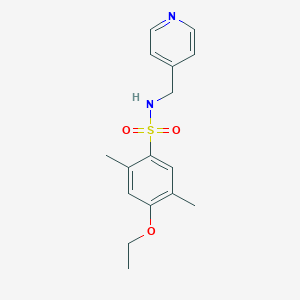


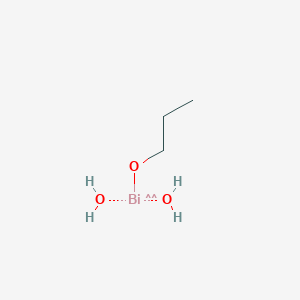
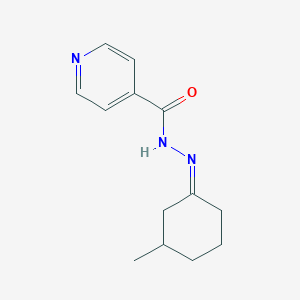
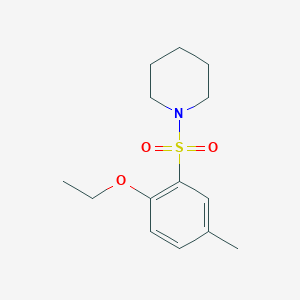
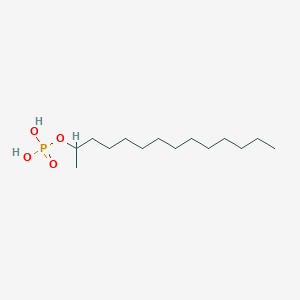
![1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230874.png)
